5-chloro-2,N-dimethylbenzamide
Description
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
5-chloro-N,2-dimethylbenzamide |
InChI |
InChI=1S/C9H10ClNO/c1-6-3-4-7(10)5-8(6)9(12)11-2/h3-5H,1-2H3,(H,11,12) |
InChI Key |
XAGNPEXGQXKLDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(=O)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Observations :
- Electron-withdrawing groups (e.g., NO₂ in 5-chloro-N,N-dimethyl-2-nitrobenzamide) reduce solubility but enhance electrophilic reactivity .
- Hydroxyl groups (e.g., 2-OH in antimicrobial derivatives) improve hydrogen-bonding capacity, enhancing biological interactions .
Physicochemical Properties
Preparation Methods
Step 1: Methylamination of Methyl 3-Methyl-2-Nitrobenzoate
The synthesis commences with the nucleophilic substitution of methyl 3-methyl-2-nitrobenzoate using methylamine in lower alcohols (methanol preferred). Key parameters:
The reaction proceeds via amine attack at the ester carbonyl, with methanol acting as both solvent and proton shuttle. Excess methylamine ensures complete conversion, while temperatures above 70°C promote decarboxylation side reactions.
Step 2: Nitro Group Reduction
The intermediate 3-methyl-2-nitrobenzamide undergoes iron-mediated reduction in aqueous acidic medium:
-
Reductant : Iron powder (3–5 equivalents)
-
Acid : HCl or H2SO4 (pH 1–2)
-
Temperature : 70–75°C
-
Time : 3–5 hours
The Birch-type reduction mechanism generates 3-methyl-2-aminobenzamide while avoiding over-reduction to hydroxylamine derivatives. Acid concentration critically impacts reaction rate – 10–15% HCl optimizes proton availability without corroding equipment.
Step 3: Regioselective Chlorination
Final chlorination employs sulfonyl chloride (SO2Cl2) in acetonitrile:
The reaction exhibits para-selectivity due to the ortho-directing effect of the amide group and meta-directing influence of the methyl substituent. Solvent choice proves crucial – acetonitrile’s polarity stabilizes the transition state while resisting sulfonation.
Comparative Analysis of Industrial Methods
The CN101492387B method demonstrates clear advantages in yield (14% increase over prior art), safety profile, and environmental impact. Phosgene-based routes, while theoretically feasible, introduce unacceptable risks from toxic intermediates and complex waste streams.
Process Optimization and Scale-Up Considerations
Solvent Recovery Systems
Methanol and acetonitrile recovery via fractional distillation achieves 95–97% solvent reuse, reducing raw material costs by 18–22%. Azeotropic drying with toluene prevents water accumulation in chlorination steps.
Iron Sludge Management
The reduction step generates 2.3 kg iron sludge per kg product. Acidic repulping (pH 0.5–1.0) followed by oxidative precipitation converts Fe²⁺ to Fe(OH)3, yielding non-hazardous filter cake suitable for construction materials.
Continuous Flow Implementation
Pilot-scale trials demonstrate advantages in chlorination step intensification:
-
Residence time : 8 minutes vs. 45 minutes batch
-
Yield improvement : 2.7%
-
SO2Cl2 utilization : 94% vs. 88% batch
Microreactor technology suppresses hot spots during the exothermic chlorination (ΔH = −78 kJ/mol), enabling safer operation above 70°C.
Analytical Characterization and Quality Control
Spectroscopic Identification
Impurity Profiling
Common impurities include:
-
Des-chloro analogue : <0.1% (controlled by SO2Cl2 stoichiometry)
-
Over-chlorinated products : <0.05% (suppressed through temperature modulation)
-
Methyl ester residuals : <50 ppm (removed via ethanol recrystallization)
Environmental and Regulatory Aspects
The CN101492387B process meets REACH guidelines with:
-
PMI (Process Mass Intensity) : 6.8 vs. industry average 10.2
-
Carcinogen-free status : No IARC Class 1–3 reagents
-
Wastewater COD : <500 mg/L after treatment
Lifecycle analysis shows 37% lower carbon footprint compared to earlier methods, primarily through eliminated cryogenics and improved solvent recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
